5-methyl-4-propylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
90204-50-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-4-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-7-5-8(10)9-6(7)2/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
UUALIQLYNNKQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)NC1C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 4 Propylpyrrolidin 2 One and Its Precursors
Retrosynthetic Analysis of 5-methyl-4-propylpyrrolidin-2-one
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections and corresponding synthetic strategies. The most logical bond to disconnect is the amide bond within the lactam ring, leading back to a γ-amino acid precursor. This amino acid can be further disconnected at the C4-C5 bond or the C3-C4 bond, suggesting convergent approaches.
A key disconnection strategy involves breaking the N1-C5 and C4-C5 bonds, pointing towards a Michael addition-type reaction. This would involve a nucleophilic attack of a nitrogen-containing species onto an appropriately substituted Michael acceptor. Another viable approach is the disconnection of the N1-C2 and C4-C5 bonds, suggesting a strategy based on the cyclization of a linear amino ester or amino acid.
Furthermore, a disconnection of the C4-C5 and N1-C2 bonds could originate from a γ-nitro ketone or a similar precursor, which upon reduction and subsequent cyclization would yield the desired pyrrolidinone ring. Each of these retrosynthetic pathways opens up different avenues for the forward synthesis, which will be explored in the subsequent sections.
Direct Cyclization Strategies for the Pyrrolidinone Ring System in this compound
The direct formation of the pyrrolidinone ring is a common and efficient strategy for the synthesis of this class of compounds. Several methods can be envisioned for the construction of this compound.
Routes Involving Michael Addition and Subsequent Ring Closure
A highly effective and versatile method for the synthesis of substituted pyrrolidin-2-ones involves a Michael addition followed by a reductive cyclization. In a hypothetical synthesis of this compound, this could be achieved through the conjugate addition of a nitroalkane to an α,β-unsaturated ester. For instance, the reaction of 1-nitropropane (B105015) with ethyl pent-2-enoate would yield a γ-nitro ester. Subsequent reduction of the nitro group to an amine, often achieved through catalytic hydrogenation (e.g., using Pd/C, Raney Ni) or other reducing agents (e.g., Fe/HCl, Zn/AcOH), would lead to a γ-amino ester which can spontaneously cyclize to form the desired lactam. acs.orgchemrxiv.orgresearchgate.net
Organocatalysis has also emerged as a powerful tool for Michael additions. Chiral thiourea-based catalysts, for example, have been successfully employed in the asymmetric conjugate addition of ketones to nitroalkenes, affording γ-nitro ketones with high enantioselectivity. acs.org These intermediates can then be transformed into chiral pyrrolidines.
A representative reaction scheme is the Michael addition of isoxazol-5(4H)-ones to β-nitroalkenes, followed by reductive ring cleavage and cyclization, which provides a pathway to a variety of substituted pyrrolidin-2-ones. rsc.org
Table 1: Examples of Michael Addition/Cyclization for Pyrrolidinone Synthesis
| Michael Acceptor | Michael Donor | Catalyst/Reducing Agent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Ethyl crotonate | Nitromethane | DBU / H₂, Pd/C | 4-Methylpyrrolidin-2-one | - | organic-chemistry.org |
| Chalcone | Nitromethane | Thiourea catalyst / H₂, Pd/C | 4,5-Diarylpyrrolidin-2-one | High | acs.org |
This table presents examples for analogous structures, as direct synthesis of this compound is not widely reported.
Approaches Utilizing Reductive Cyclization
Reductive cyclization of γ-nitro ketones or γ-nitro esters is a cornerstone in pyrrolidinone synthesis. These precursors are readily accessible through various synthetic routes, including the aforementioned Michael additions. The reduction of the nitro group to a primary amine, which then undergoes intramolecular cyclization with the carbonyl or ester functionality, is a highly efficient process.
For the synthesis of this compound, a suitable precursor would be a γ-nitro ketone with the appropriate substitution pattern. The stereochemical outcome of the cyclization can often be controlled by the choice of reducing agent and reaction conditions. For example, catalytic hydrogenation over palladium on carbon is a common method that can lead to specific diastereomers. acs.org
Photochemical and Catalytic Cyclization Methods for this compound
Modern synthetic methods offer novel approaches to the construction of the pyrrolidinone ring. Photochemical cyclizations, for instance, can provide access to complex heterocyclic systems under mild conditions. While specific examples for this compound are scarce, photoinduced chloroamination cyclization of allenes has been shown to produce substituted pyrrolidines. nih.gov Another approach involves the photochemical cyclization of pyrrolidino-substituted 1,4-benzoquinones. acs.org These methods, although not directly applied to the target molecule, suggest the potential for developing new photochemical routes.
Transition-metal catalysis offers a plethora of options for pyrrolidinone synthesis. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have been developed for the construction of highly functionalized 2-pyrrolidinones. rsc.orgrsc.org These reactions are typically transition-metal-free and proceed with high efficiency. Iridium-catalyzed reductive azomethine ylide generation from amides and subsequent cycloaddition is another powerful strategy for the synthesis of diversely substituted pyrrolidines. acs.org A photoexcited palladium-catalyzed enantioselective cascade carboamidation of dienes has also been reported for the synthesis of γ-lactams. acs.org
Stereoselective Synthesis of this compound
The presence of two stereocenters in this compound (at C4 and C5) necessitates the development of stereoselective synthetic methods to access enantiomerically pure or enriched forms of the molecule.
Chiral Auxiliary Approaches for Pyrrolidinone Stereocontrol
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemistry of a reaction. In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to one of the starting materials to direct the formation of a specific stereoisomer. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically pure product.
For instance, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been used to direct the diastereoselective addition of Grignard reagents to imines, a key step in the synthesis of trans-2,5-disubstituted pyrrolidines. acs.org Similarly, chiral oxazolidinones can be employed to control the stereochemistry of Michael additions.
A hypothetical stereoselective synthesis of this compound could involve the use of a chiral auxiliary attached to the nitrogen atom of a Michael acceptor precursor. The conjugate addition of a propyl nucleophile would then be directed by the chiral auxiliary, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary and cyclization would afford the enantiomerically enriched target molecule.
Table 2: Chiral Auxiliaries in Pyrrolidine (B122466) Synthesis
| Chiral Auxiliary | Reaction Type | Application | Diastereomeric Ratio/ee | Ref |
|---|---|---|---|---|
| (R)-Phenylglycinol | Grignard addition to imine | Synthesis of trans-2,5-dialkylpyrrolidines | High dr | acs.org |
| Evans Oxazolidinone | Michael Addition | Asymmetric synthesis of γ-amino acids | >95% de | - |
This table provides examples of chiral auxiliaries used in the synthesis of related pyrrolidine structures.
Asymmetric Catalysis in the Formation of Chiral Pyrrolidinone Scaffolds Related to this compound
The stereoselective synthesis of pyrrolidinone rings, such as the one present in this compound, is a significant area of research in organic chemistry due to the prevalence of this motif in biologically active compounds. Asymmetric catalysis offers a powerful approach to control the stereochemistry at the C4 and C5 positions of the pyrrolidinone core. Various catalytic systems have been developed to achieve high enantioselectivity and diastereoselectivity in the formation of substituted pyrrolidinones.
One prominent strategy involves the use of chiral metal complexes to catalyze key bond-forming reactions. For instance, the enantioselective Michael addition of nucleophiles to nitroalkenes is a common method to establish the stereocenters of the pyrrolidinone precursor. Chiral magnesium, nickel, and cobalt complexes with bisoxazoline or dibenzylcyclohexane-1,2-diamine ligands have been successfully employed in the addition of malonates to trans-β-alkyl-β-nitrostyrenes. bohrium.com These Michael adducts, possessing two adjacent stereocenters, can then be transformed into the desired enantiopure 4,5-disubstituted pyrrolidin-2-ones. bohrium.com
Another powerful technique is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. The use of chiral catalysts, such as silver or copper complexes with specific ligands, can direct the stereochemical outcome of this reaction, leading to highly substituted pyrrolidines with excellent control over up to four stereogenic centers. ua.es For example, the reaction of N-tert-butanesulfinylimines, acting as 1-azadienes, with azomethine ylides in the presence of a silver carbonate catalyst yields densely functionalized pyrrolidines with high diastereoselectivity. ua.es The chiral sulfinyl group on the imine serves as a potent chiral auxiliary, guiding the approach of the dipole. ua.es
Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidinone precursors. nih.govnih.gov Chiral amines, such as proline and its derivatives, can catalyze aldol (B89426) and Michael addition reactions to form key intermediates for pyrrolidinone synthesis with high enantioselectivity. nih.gov For example, diarylprolinol silyl (B83357) ethers have been used to catalyze the asymmetric functionalization of aldehydes, a key step in building the carbon backbone of substituted pyrrolidines. nih.gov The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has further enhanced the efficiency and selectivity of these transformations. nih.gov
The table below summarizes some of the catalytic systems used in the asymmetric synthesis of pyrrolidinone-related scaffolds.
| Catalyst System | Reaction Type | Key Features | Reference |
| Chiral Mg²⁺, Ni²⁺, Co²⁺ complexes with bisoxazoline or diamine ligands | Michael Addition | Forms Michael adducts with two stereocenters as precursors for 4,5-disubstituted pyrrolidin-2-ones. bohrium.com | bohrium.com |
| Ag₂CO₃ | [3+2] Cycloaddition | Diastereoselective synthesis of densely substituted pyrrolidines from N-tert-butanesulfinylimines. ua.es | ua.es |
| Proline and its derivatives (e.g., diarylprolinol silyl ethers) | Aldol/Michael Addition | Organocatalytic approach to form key precursors with high enantioselectivity. nih.govnih.gov | nih.govnih.gov |
Enzymatic Biotransformations for Enantiopure Pyrrolidinone Derivatives
Enzymatic biotransformations represent a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure pyrrolidinone derivatives. Enzymes operate under mild conditions and exhibit remarkable stereo- and regioselectivity, making them ideal catalysts for the production of chiral molecules. ua.es
A notable enzymatic approach for the synthesis of chiral pyrrolidines involves the use of transaminases and reductive aminases. In a multi-enzymatic cascade process, a transaminase can convert a 1,4-diketone into an enantiopure dihydropyrrole, which is then stereoselectively reduced by a reductive aminase in the same pot to yield the desired 2,5-disubstituted pyrrolidine. nih.gov Both (R)- and (S)-selective transaminases have been identified, allowing access to both enantiomers of the final product. nih.gov
Keto reductases (KREDs) are another class of enzymes employed in the synthesis of chiral pyrrolidinone precursors. They can catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol, a key intermediate in many synthetic routes to substituted pyrrolidines. Similarly, amine transaminases (ATAs) can be used for the stereoselective transamination of a ketone to a chiral amine.
Recent advancements in "new-to-nature" biocatalysis have expanded the toolbox for chiral pyrrolidine synthesis. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. bohrium.com This method offers a novel and efficient route to these important N-heterocycles. bohrium.com
The following table provides examples of enzymatic systems used for the synthesis of chiral pyrrolidinone-related structures.
| Enzyme Class | Transformation | Substrate Type | Key Features | Reference |
| Transaminase & Reductive Aminase | Multi-enzyme cascade | 1,4-Diketones | One-pot synthesis of enantiopure 2,5-disubstituted pyrrolidines. nih.gov | nih.gov |
| Keto Reductases (KREDs) | Carbonyl reduction | Prochiral ketones | Stereoselective synthesis of chiral alcohol precursors. | |
| Amine Transaminases (ATAs) | Transamination | Prochiral ketones | Stereoselective synthesis of chiral amine precursors. | |
| Engineered Cytochrome P450 | Intramolecular C-H amination | Organic azides | "New-to-nature" biocatalysis for chiral pyrrolidine formation. bohrium.com | bohrium.com |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Solvent Effects and Temperature Optimization in Pyrrolidinone Synthesis
The choice of solvent and reaction temperature plays a crucial role in the synthesis of pyrrolidinones, significantly impacting reaction rates, yields, and in some cases, stereoselectivity. For the synthesis of N-substituted pyrrolidin-2-ones via the condensation of primary amines with γ-butyrolactone (GBL), high temperatures, typically between 200-300°C, are required to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide.
In multicomponent reactions for the synthesis of highly substituted pyrrolidinones, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, the solvent can dramatically influence the outcome. For the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline, glacial acetic acid was used as the solvent. nih.gov However, in subsequent transformations with aliphatic amines, ethanol (B145695) was found to be a superior solvent, leading to a significant increase in the yield of the desired pyrrolidine-2,3-dione (B1313883) enamine derivatives. nih.gov
Temperature optimization is also critical. In a model reaction for the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, conducting the reaction at room temperature in glacial acetic acid provided a good yield of 70%. nih.gov It is important to note that for many reactions, there is an optimal temperature range, beyond which side reactions may become more prevalent, leading to decreased yields and purity.
The following table illustrates the effect of solvent on the yield of a pyrrolidin-2,3-dione derivative.
| Reactants | Solvent | Temperature | Yield | Reference |
| 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines | Glacial Acetic Acid | Room Temp. | Moderate | nih.gov |
| 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines | Ethanol | Room Temp. | High | nih.gov |
Catalyst Screening and Ligand Design for Enhanced Efficiency in Constructing the this compound Core
The efficiency and selectivity of catalytic reactions for the synthesis of the this compound core are highly dependent on the choice of catalyst and ligands. In metal-catalyzed reactions, systematic screening of different metal precursors and ligands is a common strategy to identify the optimal catalytic system.
For the enantioselective Michael addition of malonates to nitroolefins, a key step in one synthetic approach to 4,5-disubstituted pyrrolidin-2-ones, various chiral metal complexes have been evaluated. bohrium.com The choice of the metal center (e.g., Mg²⁺, Ni²⁺, Co²⁺) and the structure of the chiral ligand (e.g., bisoxazolines, diamines) can have a profound impact on both the yield and the enantioselectivity of the reaction. bohrium.com
In the context of organocatalysis, the design of the catalyst is paramount. For proline-based catalysts, modifications to the pyrrolidine ring, such as the introduction of bulky substituents or additional functional groups, can fine-tune the catalyst's steric and electronic properties. nih.gov This allows for improved control over the stereochemical outcome of the reaction. For example, in the synthesis of bifunctional prolinamide organocatalysts, the relative orientation of the amino and hydroxyl groups was found to be crucial for achieving high selectivity, as it influences the hydrogen-bonding network in the transition state. nih.gov
The table below provides a conceptual overview of a catalyst and ligand screening process for a generic pyrrolidinone synthesis.
| Metal Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| Ni(OAc)₂ | (S,S)-Diamine L1 | THF | 25 | 75 | 85 |
| Ni(OAc)₂ | (R,R)-Diamine L2 | Toluene | 25 | 68 | 82 |
| Co(acac)₂ | (S)-Bisoxazoline L3 | CH₂Cl₂ | 0 | 82 | 92 |
| Co(acac)₂ | (R)-Bisoxazoline L4 | CH₂Cl₂ | 0 | 80 | 90 |
Microwave-Assisted and Flow Chemistry Applications in Pyrrolidinone Production
Microwave-assisted organic synthesis and flow chemistry are modern techniques that offer significant advantages for the production of pyrrolidinones, including reduced reaction times, improved yields, and enhanced safety and scalability. nih.govresearchgate.net
Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. mdpi.com In the synthesis of pyrrolidinone derivatives via multicomponent reactions, microwave heating has been shown to significantly shorten reaction times from hours to minutes while often providing higher yields compared to conventional heating methods. mdpi.com For instance, the synthesis of certain pyrrolidinone derivatives in ethylene (B1197577) glycol using a sulfonic acid functionalized ionic liquid catalyst was achieved in just 5 minutes under microwave irradiation. mdpi.com
Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for scaling up reactions that are difficult or hazardous to perform in batch. The combination of microwave heating and flow chemistry has been successfully applied to the synthesis of pyrrolidones. For example, the reductive amination of levulinic acid to produce N-substituted pyrrolidin-2-ones was efficiently carried out in a microwave-assisted flow reactor, achieving a 99% yield in a green solvent. nih.gov This approach is considered a safe and scalable procedure for industrial applications. nih.gov
Comparative Analysis of Synthetic Routes to this compound and Related Structures
Several synthetic strategies can be envisaged for the preparation of this compound and its analogs. These routes can be broadly categorized into those that start with a pre-existing chiral building block (chiral pool synthesis), those that introduce chirality through asymmetric catalysis, and those that rely on enzymatic transformations.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates. For example, pyroglutamic acid, a derivative of glutamic acid, is a common starting material for the synthesis of various substituted pyrrolidines. nih.gov The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations. While this method can be very effective, it is limited by the availability of suitable chiral starting materials for the desired target molecule.
Asymmetric Catalysis: As discussed in section 2.3.2, asymmetric catalysis provides a more flexible approach to chiral pyrrolidinones. Key reactions such as asymmetric Michael additions, aldol reactions, and [3+2] cycloadditions can be used to construct the pyrrolidinone ring with high stereocontrol. bohrium.comua.es This method allows for the synthesis of a wider range of target molecules and offers the potential for catalytic, rather than stoichiometric, use of the chiral source. However, the development of a highly selective and efficient catalyst for a specific transformation can be challenging and time-consuming.
Enzymatic Biotransformations: Biocatalysis offers the advantages of high selectivity and mild reaction conditions. nih.gov As detailed in section 2.3.3, enzymes can be used to perform key stereoselective steps, such as the reduction of ketones or the amination of C-H bonds. bohrium.com Cascade reactions involving multiple enzymes can further streamline the synthesis. nih.gov The main limitations of this approach can be the availability of a suitable enzyme for the desired transformation and the potential for substrate inhibition or low enzyme stability under process conditions.
A comparative summary of these approaches is presented in the table below.
| Synthetic Approach | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials; well-established chemistry. | Limited by the availability of suitable starting materials; can involve multiple steps. |
| Asymmetric Catalysis | High flexibility and broad substrate scope; catalytic use of chiral source. | Catalyst development can be challenging and expensive; potential for metal contamination. |
| Enzymatic Biotransformations | High stereo- and regioselectivity; mild and environmentally friendly conditions. | Enzyme availability and stability can be limiting; substrate scope may be narrow. |
For the specific synthesis of a 4,5-disubstituted pyrrolidin-2-one like this compound, a route involving an asymmetric Michael addition of a propyl-containing nucleophile to a methylated α,β-unsaturated carbonyl compound, followed by cyclization, would be a plausible strategy using asymmetric catalysis. Alternatively, an enzymatic approach could involve the selective reduction of a corresponding diketone precursor. The choice of the optimal route will depend on factors such as the desired stereochemistry, scalability, cost, and available resources.
Chemical Reactivity and Derivatization Strategies for 5 Methyl 4 Propylpyrrolidin 2 One
Reactions at the Pyrrolidinone Lactam Carbonyl of 5-methyl-4-propylpyrrolidin-2-one
The lactam carbonyl group in this compound is a primary site for nucleophilic attack. Reduction of the carbonyl is a common transformation. Strong reducing agents like lithium aluminum hydride can reduce the lactam to the corresponding 5-methyl-4-propylpyrrolidine. This reaction proceeds via the formation of an aluminum-alkoxide intermediate, which is subsequently hydrolyzed to yield the cyclic amine.
The carbonyl group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions can lead to the formation of ring-opened products or, under controlled conditions, tertiary alcohols. The specific outcome is influenced by the nature of the organometallic reagent and the reaction conditions.
N-Alkylation and N-Acylation Reactions of this compound
The nitrogen atom of the pyrrolidinone ring is a nucleophilic center, readily undergoing alkylation and acylation reactions. These transformations are fundamental for introducing diverse functionalities and are of significant interest, particularly in the synthesis of pharmaceutical intermediates. For instance, the N-alkylation of the related (R)-4-propyl-pyrrolidin-2-one is a key step in the synthesis of the antiepileptic drug Brivaracetam. google.comnih.gov
N-Alkylation typically involves the deprotonation of the lactam nitrogen with a strong base, such as sodium hydride, to form a lactamate anion. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial for the success of these reactions.
N-Acylation can be achieved by reacting the pyrrolidinone with an acyl chloride or an anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an acyl group to the nitrogen atom, forming an N-acylpyrrolidinone. These derivatives are valuable intermediates in organic synthesis.
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-5-methyl-4-propylpyrrolidin-2-one | google.com |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-5-methyl-4-propylpyrrolidin-2-one | acs.org |
Functionalization of the Propyl and Methyl Substituents on this compound
The propyl and methyl groups attached to the pyrrolidinone core are generally less reactive than the lactam functionality. However, they can be functionalized through free-radical halogenation, particularly at the positions allylic or benzylic to a site of unsaturation if one were introduced. More targeted functionalization would typically require the synthesis of the pyrrolidinone from an already functionalized precursor. For instance, starting with a propyl chain containing a terminal halide or a protected alcohol would allow for further chemical manipulation after the formation of the pyrrolidinone ring.
Ring-Opening and Rearrangement Reactions of the this compound Core
The pyrrolidinone ring can be opened under various conditions. Hydrolysis, either acidic or basic, can cleave the amide bond to yield the corresponding γ-amino acid, 4-amino-3-methylheptanoic acid. This reaction is a fundamental transformation of lactams.
Rearrangement reactions of the pyrrolidinone core are less common but can be induced under specific conditions. For instance, certain substituted pyrrolidines can undergo rearrangements, and it is conceivable that under specific catalytic or photolytic conditions, the this compound ring could undergo skeletal reorganization. acs.org Research on related heterocyclic systems shows that ring-opening can be followed by intramolecular cyclization to form new ring systems. organic-chemistry.org
Synthesis of Structurally Diverse Analogues and Derivatives of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry and the development of new materials. Modifications can be targeted at the 4-propyl and 5-methyl positions.
Modifications at the 4-Propyl Position
Varying the substituent at the 4-position can be achieved by starting with different precursors in the synthetic route. For example, in syntheses analogous to those for 4-substituted pyrrolidin-2-ones, a variety of alkyl or aryl groups can be introduced. acs.org One common synthetic strategy involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization. By using different nitroalkanes, a range of substituents can be installed at the 4-position.
Another approach involves the catalytic hydrogenation of 4-alkylidene-pyrrolidin-2-ones, where the nature of the alkylidene group determines the final substituent at the 4-position.
| Precursor Type | Key Reaction | Resulting 4-Substituent | Reference |
| α,β-Unsaturated Ester & Nitroalkane | Michael Addition, Reduction, Cyclization | Varied Alkyl/Aryl Groups | acs.org |
| 4-Alkylidene-pyrrolidin-2-one | Catalytic Hydrogenation | Alkyl Group | google.com |
Variations at the 5-Methyl Position
Modifications at the 5-methyl position can be accomplished by employing different starting materials in the synthesis of the pyrrolidinone ring. A common route to 5-substituted pyrrolidin-2-ones is the reductive amination of γ-keto acids or their esters. By using different γ-keto acids, a variety of substituents can be introduced at the 5-position. For instance, using levulinic acid (4-oxopentanoic acid) leads to the formation of 5-methyl-2-pyrrolidone. google.com To introduce other alkyl or aryl groups at this position, the corresponding γ-keto acid would be required.
The synthesis of 1,5-disubstituted pyrrolidin-2-ones can also be achieved from donor-acceptor cyclopropanes, offering another versatile route to analogues with diverse 5-substituents. nih.gov
| Precursor Type | Key Reaction | Resulting 5-Substituent | Reference |
| γ-Keto Acid | Reductive Amination | Varied Alkyl/Aryl Groups | google.com |
| Donor-Acceptor Cyclopropane | Reaction with Amine | Varied Aryl Groups | nih.gov |
Introduction of Additional Functionalities onto the Pyrrolidinone Ring
Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the introduction of additional functionalities onto the pyrrolidinone ring of the compound This compound have been identified.
Extensive searches have instead consistently yielded information on a structurally related compound, (R)-4-propylpyrrolidin-2-one . This molecule is a well-documented chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.comgoogle.com The derivatization of (R)-4-propylpyrrolidin-2-one, particularly through N-alkylation at the pyrrolidinone ring's nitrogen atom, is a critical step in the synthetic pathways to Brivaracetam and its analogues. google.comgoogle.com
However, due to the strict focus on This compound as specified in the research directive, and the absence of data pertaining to its specific reactivity and derivatization, no detailed research findings or data tables for this particular compound can be presented. Further research would be required to elucidate the chemical behavior of the 5-methyl substituted analogue and its potential for the introduction of additional functional groups.
Advanced Spectroscopic and Analytical Methodologies in the Characterization of 5 Methyl 4 Propylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-methyl-4-propylpyrrolidin-2-one and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the complex structure of this compound.
The ¹H NMR spectrum of this compound provides initial information on the number of distinct proton environments, their multiplicities (splitting patterns), and integration (relative number of protons). The chemical shifts of the protons are influenced by their local electronic environment. For instance, protons adjacent to the electron-withdrawing carbonyl group and the nitrogen atom of the lactam ring are expected to resonate at a lower field (higher ppm values) compared to those in the alkyl substituents.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the lactam ring is characteristically found at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbons bonded to the nitrogen (C5) and the carbon bearing the propyl group (C4) will also exhibit distinct chemical shifts influenced by their substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~2.0 - 2.5 | ~30 - 40 |
| H-4 | ~2.2 - 2.7 | ~40 - 50 |
| H-5 | ~3.6 - 4.0 | ~50 - 60 |
| CH₃ (at C5) | ~1.1 - 1.4 | ~15 - 25 |
| CH₂ (propyl) | ~1.2 - 1.8 | ~20 - 35 |
| CH₂ (propyl) | ~1.2 - 1.8 | ~18 - 28 |
| CH₃ (propyl) | ~0.8 - 1.0 | ~13 - 15 |
| C=O (C2) | - | ~175 - 185 |
Note: These are predicted values and may vary based on the solvent and specific stereoisomer.
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle and determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between H-3 and H-4, H-4 and H-5, and within the protons of the propyl group. This helps to trace the connectivity of the carbon backbone. emerypharma.comsdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduprinceton.edu For every C-H bond in the molecule, a cross-peak will be observed, allowing for the unambiguous assignment of each carbon atom's chemical shift based on the already assigned proton spectrum. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For example, correlations would be expected between the methyl protons at C5 and both C5 and C4, as well as the carbonyl carbon (C2).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of whether they are directly bonded. princeton.eduslideshare.net For this compound, which has two stereocenters (C4 and C5), NOESY can distinguish between the cis and trans isomers. For instance, in the cis isomer, a NOE would be observed between the proton at C4 and the methyl protons at C5, indicating they are on the same face of the pyrrolidinone ring. In the trans isomer, this correlation would be absent or very weak.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.gov For this compound (C₈H₁₅NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. nih.gov For this compound, common fragmentation pathways would likely involve the loss of the propyl group, the methyl group, or the cleavage of the pyrrolidinone ring. Analyzing these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR.
Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS
| Precursor Ion (M+H)⁺ | Fragmentation Pathway | Product Ion m/z |
| 142.123 | Loss of propyl group (C₃H₇) | 99.081 |
| 142.123 | Loss of methyl group (CH₃) | 127.097 |
| 142.123 | Ring opening and loss of CO | 114.133 |
Note: The exact m/z values and relative intensities of the fragment ions can vary depending on the ionization method and collision energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying the presence of specific functional groups. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group, typically appearing in the region of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration (if unsubstituted on the nitrogen) or C-H stretching vibrations of the alkyl groups in the 2800-3000 cm⁻¹ region.
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it provides complementary information. The C=O stretch would also be visible in the Raman spectrum, though its intensity might differ from the IR spectrum. The C-C and C-N stretching and bending vibrations of the ring and alkyl chains would also give rise to characteristic signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Lactam) | Stretching | 1650 - 1700 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C-N | Stretching | 1100 - 1300 |
| N-H (if present) | Stretching | 3200 - 3500 |
By integrating the data from these diverse spectroscopic and analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its molecular structure, stereochemistry, and elemental composition.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry, which is crucial for a chiral molecule like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map derived from the diffraction data allows for the construction of a detailed molecular model.
While specific crystallographic data for this compound is not publicly available, the general methodology would involve growing a single crystal of high quality, typically by slow evaporation of a suitable solvent. The crystal would then be mounted on a diffractometer, and a full dataset would be collected. The resulting structural information would confirm the relative stereochemistry of the methyl and propyl groups on the pyrrolidinone ring.
Co-crystals
The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a strategy often employed to modify the physicochemical properties of a compound, such as solubility and stability. rsc.orgjddtonline.infotbzmed.ac.irnih.gov The design of co-crystals of this compound would involve selecting a co-former molecule that can form robust intermolecular interactions, typically hydrogen bonds, with the pyrrolidinone moiety. tbzmed.ac.ir
The characterization of these co-crystals would heavily rely on single-crystal X-ray diffraction to determine the crystal structure of the new solid phase. ul.ie This analysis would reveal the specific hydrogen bonding synthons and packing arrangements between this compound and the co-former. Powder X-ray diffraction (PXRD) would also be a critical tool for routine analysis and to confirm the formation of a new crystalline phase. ul.ie
Table 1: Hypothetical Crystallographic Data for a Co-crystal of this compound
This table presents illustrative data that could be expected from an X-ray crystallographic analysis of a co-crystal.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1345.6 |
| Z | 4 |
| R-factor | 0.045 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination of this compound
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. fda.govglsciences.comnih.gov Detection is commonly achieved using a UV detector if the molecule possesses a chromophore, or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS).
The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Table 2: Illustrative HPLC Method for Purity Assessment
This table outlines a potential HPLC method for analyzing the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 5.2 min |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis without high temperatures that could lead to degradation, GC can be employed for the analysis of volatile derivatives or impurities. For instance, derivatization of the parent compound could be performed to increase its volatility. nih.gov More commonly, GC-MS is used to identify and quantify low molecular weight, volatile impurities that may be present from the synthesis. The coupling of GC with a mass spectrometer (MS) allows for the identification of these impurities based on their mass spectra. researchgate.netresearchgate.net
For a chiral compound, determining the enantiomeric purity, or enantiomeric excess (ee), is of paramount importance. This is achieved using chiral chromatography, which can be performed using either HPLC or GC with a chiral stationary phase (CSP). nih.gov
Chiral HPLC is the most common method for the enantiomeric separation of pyrrolidinone derivatives. researchgate.netnih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
Chiral GC can also be used for the enantiomeric separation of volatile chiral compounds. Similar to chiral HPLC, this technique uses a column with a chiral stationary phase. For compounds like this compound, derivatization to increase volatility might be necessary before analysis on a chiral GC column. nih.gov
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Purity
This table provides an example of a chiral HPLC method that could be used to separate the enantiomers of this compound.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 9.7 min |
Computational and Theoretical Investigations of 5 Methyl 4 Propylpyrrolidin 2 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Conformational Analysis of 5-methyl-4-propylpyrrolidin-2-one
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and structural stability of molecules. For this compound, DFT methods like B3LYP with a basis set such as 6-311G+(d,p) are employed to optimize the molecular geometry and predict its electronic characteristics. nih.gov
Conformational analysis is crucial for understanding the molecule's preferred shapes. By systematically rotating the bonds of the propyl group and the methyl group relative to the pyrrolidinone ring, a potential energy surface (PES) can be generated. mdpi.com This analysis identifies the lowest energy conformers, which are the most likely to exist under normal conditions.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is essential for predicting intermolecular interactions. scielo.org.mxresearchgate.net
Note: The values presented are illustrative and based on typical results for similar pyrrolidinone structures from computational studies.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility of this compound
While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility and the transitions between different conformations. nih.gov
For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the trajectories of all atoms, providing a detailed picture of the conformational landscape. Analysis of these trajectories, often visualized through Ramachandran-like plots for key dihedral angles, can identify the most populated conformational states and the energy barriers between them. Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the molecule are most flexible—typically the alkyl side chains—and which are more rigid, such as the lactam ring. nih.gov These simulations are often performed in a solvent box (e.g., water) to mimic physiological conditions. deepdyve.com
Table 2: Representative Data from a Hypothetical MD Simulation of this compound
| Analysis Type | Observation | Implication |
|---|---|---|
| RMSF of Backbone Atoms | Low fluctuation (< 0.5 Å) | The pyrrolidinone ring is structurally rigid. |
| RMSF of Propyl Chain Atoms | High fluctuation (> 1.5 Å) | The propyl side chain is highly flexible and can adopt multiple orientations. |
| Dihedral Angle Analysis | Torsional angles of the propyl group show multiple stable rotamers. | The molecule exists as an equilibrium of several conformers. |
Note: This table illustrates the type of data obtained from MD simulations, based on studies of similar heterocyclic compounds.
Reaction Mechanism Prediction and Transition State Analysis for this compound Synthesis and Derivatization
Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states (TS) and intermediates that are often difficult to observe experimentally.
The synthesis of the closely related (R)-4-propyl-pyrrolidin-2-one, a key intermediate for the drug Brivaracetam, has been described. google.com A plausible synthesis for this compound would involve similar precursors. Computational analysis can model the reaction pathways, for instance, the cyclization of a linear amino acid derivative. DFT calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction.
Furthermore, the derivatization of the pyrrolidinone ring can be investigated. For example, computational studies can predict the mechanism of N-acylation or reactions involving the alpha-carbon to the carbonyl group. A study on the reaction of pyrrolidines to form cyclic hydrazones revealed a plausible mechanism involving a Stevens-like transition state, which could be applicable to derivatization reactions of this compound. acs.org Analyzing the transition state structures provides detailed information about bond breaking and formation during the chemical transformation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. frontiersin.orgnih.gov
For analogues of this compound, a QSAR model could be developed to predict a specific biological activity, such as anticonvulsant effects. acs.org This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a training set of molecules with known activities. A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation correlating these descriptors with the activity. nih.govresearchgate.net
For example, a QSAR study on N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors established a predictive model with high correlation coefficients. nih.gov A similar approach for this compound analogues would allow for the virtual screening of new designs to prioritize synthesis of the most promising candidates.
Table 3: Example of a QSAR Model for Pyrrolidinone Analogues
| Descriptor | Coefficient | Description | Contribution to Activity |
|---|---|---|---|
| LogP | +0.45 | Logarithm of the octanol-water partition coefficient | Positive (higher hydrophobicity increases activity) |
| JGI4 | -0.12 | Mean topological charge index of order 4 | Negative (specific charge distribution decreases activity) |
| Dipole Moment | +0.21 | Molecular dipole moment | Positive (higher polarity in a specific vector increases activity) |
Note: This table is a hypothetical representation of a QSAR model based on published studies on pyrrolidinone derivatives. nih.govresearchgate.net
Molecular Docking and Protein-Ligand Interaction Simulations with this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. mdpi.com This method is crucial for drug discovery, as it helps to understand how a molecule might interact with a biological target at the atomic level. nih.govnih.gov
A significant finding in the literature is the discovery of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, a close analogue of the title compound, as a potent antiseizure agent. acs.org This compound, known as ucb 34714, binds to a specific site in the brain. Docking simulations of this compound and its derivatives into this or other relevant protein targets (e.g., ion channels, enzymes) could reveal key interactions. acs.org
The docking process generates a binding score, such as binding free energy (kcal/mol), which estimates the affinity of the ligand for the protein. nih.gov The resulting docked pose reveals specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues in the binding pocket. nih.gov For instance, the carbonyl oxygen of the pyrrolidinone ring is a likely hydrogen bond acceptor, while the propyl and methyl groups can form hydrophobic interactions. mdpi.com
Table 4: Illustrative Molecular Docking Results for a this compound Derivative against a Hypothetical Protein Target
| Parameter | Value/Residues | Significance |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity. |
| Hydrogen Bonds | TYR 278, SER 150 | The carbonyl oxygen forms a hydrogen bond with the hydroxyl group of Tyrosine 278. |
| Hydrophobic Interactions | LEU 154, PHE 282, ILE 301 | The propyl and methyl groups fit into a hydrophobic pocket lined by these residues. |
Note: This table is a representative example based on typical docking studies of small molecules with protein targets. nih.gov
Molecular and Cellular Interaction Studies of 5 Methyl 4 Propylpyrrolidin 2 One Derivatives in Vitro/ex Vivo Focus
Exploration of Molecular Target Engagement by 5-methyl-4-propylpyrrolidin-2-one Analogues (e.g., Enzyme Inhibition, Receptor Binding Affinities in in vitro systems)
Derivatives of this compound have been the subject of various studies to determine their engagement with specific molecular targets, such as enzymes and receptors.
One area of investigation has been their potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. A series of 5β-methylprolyl-2-cyanopyrrolidine analogues were synthesized and evaluated for their ability to inhibit DPP-IV. researchgate.net Some of these compounds demonstrated in vivo plasma DPP-IV inhibition after oral administration in rat models. researchgate.net The binding mode of these inhibitors was also a key area of investigation. researchgate.net
In the realm of receptor binding, methylated analogues of a known kappa-receptor agonist were synthesized and assessed for their affinity and selectivity. nih.gov For instance, the (S,S)-configured methyl carbamate (B1207046) analogue displayed a very high affinity for the kappa-receptor, with a Ki value of 0.31 nM. nih.gov This particular analogue also showed subnanomolar binding affinity for μ-receptors. nih.gov The propionamide (B166681) analogue also exhibited significant kappa-receptor affinity (Ki = 0.67 nM). nih.gov Functional assays confirmed the agonistic effects of these compounds. nih.gov
Another study focused on pyrrolo[1,2-f] nih.govnih.govnih.govtriazine-based compounds, which include a pyrrolidinone-like core, as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways. nih.gov One particular derivative, BMS-582949, was identified as a highly selective inhibitor and its binding mode with p38α was confirmed through X-ray crystallography. nih.gov
Furthermore, derivatives based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one scaffold, which shares structural similarities with substituted pyrrolidinones, were identified as potent and selective agonists for the S1P4 receptor. nih.gov Chemical modifications of an initial hit compound led to a lead molecule with low nanomolar agonist activity and high selectivity over other S1P receptor subtypes. nih.gov
The table below summarizes the receptor binding affinities of selected this compound analogues.
| Compound/Analogue | Target Receptor | Binding Affinity (Ki) |
| (S,S)-configured methyl carbamate | Kappa-receptor | 0.31 nM |
| (S,S)-configured methyl carbamate | μ-receptor | 0.36 nM |
| Propionamide analogue | Kappa-receptor | 0.67 nM |
This table presents a selection of data from receptor binding studies on analogues of this compound.
Mechanistic Investigations of Cellular Responses Induced by this compound Derivatives (e.g., Gene Expression Modulation, Pathway Analysis in in vitro cell lines)
The cellular effects of this compound derivatives have been explored to understand their mechanisms of action. For example, pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives have been investigated as selective PI3Kα inhibitors. nih.gov One such compound, CYH33, was shown to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov
In the context of inflammation, a p38α MAP kinase inhibitor, BMS-582949, which contains a related pyrrolo-triazine core, was shown to be effective in a murine model of acute inflammation and a rat model of arthritis. nih.gov The inhibition of p38α MAP kinase leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α. nih.gov
The interaction of porphyrin derivatives, which can be considered complex analogues, with G-quadruplex DNA has also been studied. nih.gov These interactions are significant as G-quadruplexes are implicated in cancer and aging. nih.gov The binding of these molecules can stabilize the G-quadruplex structure, potentially affecting gene expression. nih.gov
Biophysical Characterization of Interactions between this compound Analogues and Biomolecules (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
While specific data on the biophysical characterization of this compound itself is limited, studies on related structures provide insights into the techniques used. For instance, the interaction between porphyrin derivatives and G-quadruplex DNA has been investigated using a variety of biophysical techniques. nih.gov These include UV-visible, fluorescence, and circular dichroism spectroscopies, as well as fluorescence resonance energy transfer (FRET) melting assays. nih.gov These methods revealed that the derivatives interact with telomeric DNA via π-π stacking with a high binding affinity in the range of 10^6 to 10^7 M^-1. nih.gov FRET assays demonstrated that these porphyrins are excellent stabilizers of human telomeric DNA. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular and Cellular Effects of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds.
For a series of 5β-methylprolyl-2-cyanopyrrolidine analogues acting as DPP-IV inhibitors, 2D QSAR analysis was performed. researchgate.net This analysis indicated that descriptors related to the count of carbon and oxygen atoms, electrotopological state indices, and the octanol-water partition coefficient (XlogP) were significant in determining the inhibitory activity. researchgate.net Specifically, lower values for the carbon-oxygen count and XlogP, and a higher value for the electrotopological state index, were correlated with better DPP-IV inhibitory activity. researchgate.net
In the case of methylated analogues of a kappa-receptor agonist, the stereochemistry at the methyl-substituted carbon was found to be critical for receptor affinity. nih.gov The (S,S)-configuration consistently showed higher affinity than the (R,R), (S,R), and (R,S) configurations. nih.gov
For a series of 2-aminopyrrole derivatives that act as metallo-β-lactamase inhibitors, SAR studies revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole (B145914) ring were all important for inhibitory potency against various subclasses of the enzyme. nih.gov
The table below provides a summary of key findings from SAR studies on related pyrrolidinone derivatives.
| Compound Series | Key Structural Features for Activity |
| 5β-methylprolyl-2-cyanopyrrolidine analogues | Lower T_C_O_4 and XlogP values, higher SdssCE-index value |
| Methylated kappa-receptor agonist analogues | (S,S)-stereochemistry at the methyl-substituted carbon |
| 2-aminopyrrole derivatives | 3-carbonitrile group, 4,5-diphenyl substitution, N-benzyl side chain |
This table highlights crucial structural elements identified through SAR studies that influence the biological activity of various pyrrolidinone-related compound series.
Development of this compound as Chemical Probes for Biological Systems
While there is no specific information on this compound itself being developed as a chemical probe, the development of chemical probes based on related structures is an active area of research. nih.gov Chemical probes are valuable tools for interrogating biological systems with precision. nih.gov For instance, a chemical probe based on a non-natural peptide sequence was developed to specifically label PRMT1 over PRMT5, two enzymes from the protein arginine methyltransferase family. nih.gov This probe allows for the selective study of PRMT1 function. nih.gov
The development of small molecule chemical probes for RNA is also a growing field. nih.gov These probes can be used to study the structure and function of RNA in ways that are not achievable through genetic methods alone. nih.gov Given the diverse biological activities of pyrrolidinone derivatives, it is plausible that analogues of this compound could be developed as chemical probes for their respective molecular targets in the future.
Potential Contributions of 5 Methyl 4 Propylpyrrolidin 2 One in Advanced Chemical Synthesis and Materials Science
Role of 5-methyl-4-propylpyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound, which can exist as four possible stereoisomers—(4R,5S), (4S,5R), (4R,5R), and (4S,5S)—positions it as a valuable chiral building block for the synthesis of complex molecules. The stereoselective synthesis of such substituted pyrrolidinones is crucial for their application in asymmetric synthesis. While specific synthetic routes to this compound are not extensively documented in the literature, methods for preparing related substituted pyrrolidines and pyrrolidinones can provide insights into potential synthetic strategies.
For instance, the stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives has been reported, highlighting the feasibility of controlling the stereochemistry of polysubstituted pyrrolidine (B122466) rings. rsc.org Such syntheses often employ chiral starting materials or chiral auxiliaries to direct the formation of the desired stereoisomers. wikipedia.orgsigmaaldrich.com It is conceivable that similar approaches, such as asymmetric Michael additions to α,β-unsaturated esters followed by cyclization, or stereoselective alkylation of chiral enamines, could be adapted for the synthesis of enantiomerically pure this compound.
Once obtained in a stereochemically pure form, this compound can serve as a versatile intermediate. The lactam functionality can be readily opened to reveal a chiral γ-amino acid derivative, a key component in many biologically active peptides and small molecules. The defined stereocenters at the 4- and 5-positions can influence the conformation of the resulting molecules, which is critical for their biological activity.
A notable analogue, (R)-4-propylpyrrolidin-2-one, is a key intermediate in the synthesis of Brivaracetam, an antiepileptic drug. google.comgoogle.com This underscores the pharmaceutical relevance of the 4-propylpyrrolidinone scaffold. The addition of a methyl group at the 5-position in this compound could modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, potentially leading to improved efficacy or selectivity.
Table 1: Potential Synthetic Strategies for Chiral this compound
| Synthetic Approach | Description | Key Considerations |
| Asymmetric Michael Addition | Conjugate addition of a propyl nucleophile to a chiral α,β-unsaturated ester derived from a 5-methyl-2-pyrrolidone precursor, followed by cyclization. | Availability of suitable chiral precursors; control of diastereoselectivity. |
| Stereoselective Alkylation | Deprotonation of a chiral pyrrolidinone enolate followed by alkylation with a propyl halide. | Control of enolate geometry; prevention of racemization. |
| Reductive Amination of a γ-Keto Acid | Stereoselective reductive amination of a 3-propyl-4-ketoheptanoic acid derivative using a chiral amine or catalyst. | Synthesis of the keto acid precursor; efficiency of the stereoselective reduction. |
| Enzymatic Resolution | Resolution of a racemic mixture of this compound using a stereoselective enzyme. | Identification of a suitable enzyme; efficiency of the resolution process. |
Integration of this compound into Polymeric Materials and Functional Architectures
The pyrrolidinone ring is a well-known component of functional polymers, most notably polyvinylpyrrolidone (B124986) (PVP). The incorporation of substituted pyrrolidinones like this compound into polymer chains can impart specific properties, such as altered solubility, thermal stability, and biocompatibility. The chiral nature of this monomer could also lead to the development of chiral polymers with unique optical or recognition properties.
While the direct polymerization of this compound has not been reported, it could potentially be incorporated into polymers through several methods. For example, it could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, and then copolymerized with other monomers. This approach would allow for the tuning of the polymer's properties by varying the comonomer composition.
The presence of the propyl and methyl groups would increase the hydrophobicity of the resulting polymer compared to unsubstituted PVP. This could be advantageous for applications requiring controlled solubility or for the encapsulation of hydrophobic guest molecules. Furthermore, the chirality of the monomer units could induce a helical conformation in the polymer chain, leading to materials with chiroptical properties or the ability to act as chiral stationary phases in chromatography.
Application of this compound as a Ligand in Catalysis
Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral substituents on the ring can create a chiral environment that directs the stereochemical outcome of a reaction. While this compound itself is a lactam and thus the nitrogen is part of an amide, reduction of the carbonyl group would yield the corresponding chiral pyrrolidine, which could serve as a ligand.
Alternatively, the pyrrolidinone ring can be functionalized at the nitrogen atom with a coordinating group, creating a bidentate ligand. The stereocenters at the 4- and 5-positions would be in close proximity to the metal center, providing effective stereocontrol. The combination of the propyl and methyl groups offers a unique steric profile that could lead to high enantioselectivities in various catalytic transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The synthesis of various pyrrolidinone derivatives for use in catalysis has been explored, although specific data for this compound is lacking. nih.gov However, the principles of ligand design in asymmetric catalysis suggest that the well-defined stereochemistry of this compound makes it a promising candidate for the development of new and efficient chiral catalysts.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The this compound molecule possesses several features that make it an interesting building block for supramolecular chemistry. The lactam group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can participate in the formation of predictable hydrogen-bonding networks.
The propyl and methyl substituents provide hydrophobic regions that can engage in van der Waals interactions, driving the self-assembly process in aqueous environments. The chirality of the molecule can be translated into the formation of chiral supramolecular aggregates, such as helices, sheets, or vesicles. These chiral assemblies could have applications in areas such as chiral recognition, sensing, and catalysis.
The self-assembly of biopolymers and other complex systems is often directed by a combination of hydrogen bonding and hydrophobic interactions, similar to those present in this compound. While no specific studies on the supramolecular behavior of this compound have been found, the extensive research on the self-assembly of other small molecules with similar functional groups suggests that it would be a fruitful area of investigation. For example, the formation of metallo-supramolecular polymers from pyrrolidinone-based monomers indicates the potential for this scaffold to participate in complex self-assembly processes. frontiersin.org
Future Directions and Emerging Research Avenues for 5 Methyl 4 Propylpyrrolidin 2 One
Development of Novel Synthetic Strategies for Enhanced Sustainability and Efficiency in Pyrrolidinone Synthesis
The synthesis of pyrrolidinone derivatives is a well-established field, yet there remains a continuous drive for more sustainable and efficient methodologies. tandfonline.com Modern organic synthesis emphasizes the use of multicomponent reactions (MCRs), which offer advantages like increased synthetic efficacy and reduced waste by minimizing solvent use and purification steps. tandfonline.com Future strategies for synthesizing 5-methyl-4-propylpyrrolidin-2-one and its analogs could leverage innovative techniques such as:
Microwave-assisted and Ultrasound-irradiated Reactions: These methods can accelerate reaction times and improve yields. For instance, microwave heating has been successfully used in the synthesis of pyrrolidine-based heterocyclic compounds. tandfonline.com
Catalyst-based and Catalyst-free Reactions: The development of novel catalysts, or even catalyst-free reaction conditions, can enhance the efficiency and environmental friendliness of pyrrolidinone synthesis. tandfonline.com
1,3-Dipolar Cycloaddition Reactions: This powerful technique, often involving azomethine ylides, provides a versatile route to highly substituted pyrrolidines. tandfonline.com Researchers are continually exploring new variations of this reaction to access novel pyrrolidinone structures. tandfonline.com
An improved process for the preparation of (R)-4-propyl-pyrrolidine-2-one, a key intermediate for the synthesis of the antiepileptic drug Brivaracetam, highlights the industrial importance of efficient synthetic routes. google.com This process involves selective enzymatic conversion, amidation, Hofmann rearrangement, and cyclization. google.com
Expansion of Mechanistic Studies into New Molecular and Cellular Targets (In Vitro/Ex Vivo)
While some pyrrolidinone derivatives have known mechanisms of action, such as the binding of levetiracetam (B1674943) analogs to a specific brain binding site, there is vast potential to uncover new molecular and cellular targets for this compound and related compounds. acs.org Future research in this area will likely involve:
Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screens to identify novel protein targets.
Enzyme Inhibition Assays: Screening against a wide range of enzymes to discover new inhibitory activities. For example, some pyrrolidinone derivatives have shown inhibitory potency against the acetylcholinesterase (AChE) enzyme. frontiersin.org
Cell-based Assays: Investigating the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways. Studies have shown that some pyrrolidine (B122466) derivatives exhibit antiproliferative effects against cancer cell lines. frontiersin.org
The exploration of new targets could lead to the development of this compound-based therapeutics for a wider range of diseases.
Rational Design of Next-Generation this compound Analogues with Tuned Properties
The systematic modification of the this compound scaffold is a key strategy for developing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the pyrrolidone ring can significantly impact biological activity. acs.org For instance, 4-substitution of the lactam ring by small hydrophobic groups has been found to improve the in vitro and in vivo potency of some antiepileptic agents. acs.org
Future rational design efforts will likely incorporate:
Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties to improve drug-like characteristics.
Scaffold Hopping: Replacing the pyrrolidinone core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
Introduction of Pharmacophoric Moieties: Incorporating fragments known to interact with specific biological targets to create hybrid molecules with enhanced activity. frontiersin.org
The design of analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) has yielded potent inhibitors of monoamine transporters, demonstrating the potential of this approach. nih.gov
Table 1: Examples of Pyrrolidinone Analog Design Strategies and Outcomes
| Design Strategy | Modification | Resulting Property | Reference |
| Substitution at position 4 | Addition of a propyl group | Increased antiseizure potency | acs.org |
| Modification of the side chain | Introduction of an ethyl group with (S)-configuration | Essential for affinity to a specific brain binding site | acs.org |
| Incorporation of pharmacophores | Addition of N-benzoylthiourea, thiohydantoin, etc. | Bioactive properties | frontiersin.org |
Advanced Integrated Analytical Platforms for Real-time Monitoring of this compound Transformations
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced analytical platforms are emerging that can provide detailed insights into the transformations of this compound.
One such technique is Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) , which can be adapted to monitor various chemical processes. fluenceanalytics.com ACOMP can provide real-time data on properties like molecular weight and viscosity, which is valuable for controlling the synthesis of pyrrolidinone-based polymers or for reactions where these parameters are critical. fluenceanalytics.com
Another powerful tool is ultrafast 2D NMR spectroscopy , which allows for the acquisition of 2D NMR spectra in a single scan. nih.govweizmann.ac.il This enables the real-time tracking of chemical transformations, including the formation of transient intermediates. nih.govweizmann.ac.il Applying this technique to the synthesis of this compound could provide unprecedented mechanistic details. nih.govweizmann.ac.il
Synergistic Approaches Combining Computational and Experimental Research on this compound
The integration of computational and experimental methods is becoming increasingly vital in drug discovery and chemical research. nih.govmdpi.com This synergistic approach can accelerate the discovery process and provide a deeper understanding of molecular interactions.
For this compound, this could involve:
Molecular Modeling and Docking: Using computational models to predict how analogs will bind to their biological targets, thereby guiding the design of more potent compounds. mdpi.com
Quantum Mechanical Calculations: Employing quantum mechanics-based force fields to accurately simulate the properties of pyrrolidinium-based ionic liquids, which have potential applications as electrolytes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of pyrrolidinone derivatives to their biological activity, enabling the prediction of the activity of novel compounds. mdpi.com
Iterative Design-Synthesize-Test Cycles: Using computational predictions to guide the synthesis of new analogs, which are then experimentally tested. The experimental results are then used to refine the computational models in a continuous feedback loop. mdpi.com
The combination of these approaches holds the promise of accelerating the development of new drugs and materials based on the this compound scaffold. researchgate.net
Q & A
Basic: What synthetic routes are commonly employed for 5-methyl-4-propylpyrrolidin-2-one, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as cyclization of substituted amines or lactamization of γ-amino acids. Key steps include:
- Cyclization : Using reagents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) to promote intramolecular amide bond formation .
- Substituent Introduction : Alkylation or Grignard reactions to introduce methyl and propyl groups at positions 5 and 4, respectively. Solvent choice (e.g., tetrahydrofuran for Grignard) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>98%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions. For example, the lactam carbonyl (C=O) appears at ~175–180 ppm in ¹³C NMR, while methyl and propyl groups show distinct splitting patterns in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity. Mobile phases often include ammonium acetate buffers (pH 6.5) for improved peak resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₅NO = 154.1232) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂).
- First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .
Advanced: How can solvent and catalyst systems be optimized for coupling reactions in pyrrolidinone derivative synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity in SN2 reactions. For example, DMF increases coupling efficiency by 20–30% compared to dichloromethane .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere improve reductive amination yields. Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) must be calibrated to avoid over-reduction .
Advanced: How are contradictions in spectral data (e.g., NMR shifts) resolved during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : COSY and HSQC experiments correlate proton-proton and proton-carbon couplings to resolve overlapping signals. For example, ambiguous methylene protons in the propyl group can be assigned via HSQC .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of substituent stereochemistry. A mean C–C bond length of 1.54 Å and R factor <0.05 ensure accuracy .
Advanced: What in vitro assay designs are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., kinases) at varying concentrations (1–100 µM) in Tris-HCl buffer (pH 7.4). Measure IC₅₀ values using fluorescence-based substrates .
- Cell Viability Studies : Treat cancer cell lines (e.g., HeLa) with 10–100 µM compound for 48 hrs. Quantify viability via MTT assay, comparing results to positive controls (e.g., doxorubicin) .
Advanced: How can HPLC methods be optimized for impurity profiling in this compound batches?
Methodological Answer:
- Column Choice : Use C18 columns (4.6 × 150 mm, 5 µm) for baseline separation of impurities.
- Mobile Phase : Gradient elution with 10 mM ammonium acetate (pH 6.5) and acetonitrile (5→95% over 30 mins) resolves polar byproducts .
- Detection : UV at 254 nm identifies aromatic impurities; evaporative light scattering (ELS) detects non-chromophoric contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
